molecular formula C9H21N B14739260 N,N-di(propan-2-yl)propan-1-amine CAS No. 5792-46-1

N,N-di(propan-2-yl)propan-1-amine

Cat. No.: B14739260
CAS No.: 5792-46-1
M. Wt: 143.27 g/mol
InChI Key: DLMICMXXVVMDNV-UHFFFAOYSA-N
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Description

N,N-Di(propan-2-yl)propan-1-amine is a tertiary amine with the molecular formula C₉H₂₁N. Its structure consists of a propan-1-amine backbone (CH₃CH₂CH₂NH₂) where the nitrogen atom is substituted with two isopropyl groups (-CH(CH₃)₂). This configuration imparts significant steric hindrance and lipophilicity, distinguishing it from simpler aliphatic amines like N,N-dimethylpropan-1-amine or N,N-diethylpropan-1-amine. While direct data on its applications are sparse in the provided evidence, its structural analogs highlight roles in medicinal chemistry, catalysis, and polymer science .

Properties

CAS No.

5792-46-1

Molecular Formula

C9H21N

Molecular Weight

143.27 g/mol

IUPAC Name

N,N-di(propan-2-yl)propan-1-amine

InChI

InChI=1S/C9H21N/c1-6-7-10(8(2)3)9(4)5/h8-9H,6-7H2,1-5H3

InChI Key

DLMICMXXVVMDNV-UHFFFAOYSA-N

Canonical SMILES

CCCN(C(C)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-di(propan-2-yl)propan-1-amine can be synthesized through several methods. One common method involves the catalytic hydrogenation of isopropyl alcohol in the presence of ammonia and hydrogen. The reaction is carried out in the gas phase with a catalyst such as copper-nickel on clay. The crude product is then extracted, separated, dehydrated, and distilled to obtain the final compound .

Industrial Production Methods

In industrial settings, this compound is typically produced by the alkylation of diisopropylamine with diethyl sulfate. This method is efficient and yields a high-purity product. The compound can be further purified by distillation from potassium hydroxide or calcium hydride .

Chemical Reactions Analysis

Types of Reactions

N,N-di(propan-2-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-di(propan-2-yl)propan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-di(propan-2-yl)propan-1-amine involves its ability to act as a base and nucleophile. The nitrogen atom in the compound has a lone pair of electrons that can react with electrophiles. due to steric hindrance from the isopropyl groups, only small electrophiles such as protons can react with the nitrogen lone pair .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Tertiary amines with modified N-substituents or backbone functionalization exhibit diverse properties. Key comparisons include:

Compound Structure Key Features
N,N-Di(propan-2-yl)propan-1-amine CH₃CH₂CH₂N(CH(CH₃)₂)₂ High steric bulk, lipophilic, potential ligand or base in organic synthesis.
OX03393 () 3-(4-Benzothiazol-2-ylphenoxy)-N,N-dimethylpropan-1-amine Aromatic benzothiazole group; moderate potency in squalene synthase inhibition .
D01 () N,N,2-Trimethyl-3-(1-naphthyloxy)-3-(thien-2-yl)propan-1-amine Dual serotonin transporter/M-channel inhibitor; naphthyloxy-thienyl enhances bioactivity .
Promazine () N,N-Dimethyl-3-(10H-phenothiazin-10-yl)propan-1-amine Phenothiazine core; antipsychotic activity; redox-active .
Triallylamine () N,N-Diallylprop-2-en-1-amine Allyl substituents; polymer precursor; lower boiling point (C₉H₁₅N) .

Substituent Impact :

  • Steric Effects : Bulky isopropyl groups in the target compound reduce nucleophilicity compared to dimethyl or diethyl analogs, affecting reactivity in alkylation or catalysis .
  • Aromatic vs. Aliphatic : Compounds with aromatic/heterocyclic moieties (e.g., D01, Promazine) show enhanced biological activity due to π-π interactions or enzyme binding .

Physicochemical Properties

Property This compound N,N-Dimethylpropan-1-amine Triallylamine
Molecular Weight 143.27 g/mol 87.16 g/mol 125.21 g/mol
Boiling Point ~200–220°C (estimated) ~110–120°C ~150–160°C
Lipophilicity (LogP) High (due to isopropyl groups) Moderate Low (allyl)

Key Observations :

  • The target compound’s higher molecular weight and branched substituents increase boiling point and lipophilicity compared to smaller analogs.
  • Allyl-substituted amines (e.g., triallylamine) exhibit lower thermal stability due to unsaturated bonds .

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